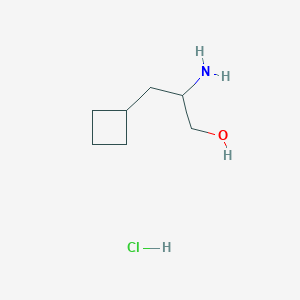
4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride
Übersicht
Beschreibung
4-Aminomethylphenylboronic acid hydrochloride is an organic compound with a molecular weight of 187.43 . It’s a solid substance and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
While specific synthesis methods for “4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride” are not available, similar compounds like Methyl 4-(aminomethyl)benzoate hydrochloride have been synthesized through esterification reactions .Molecular Structure Analysis
The molecular structure of 4-Aminomethylphenylboronic acid hydrochloride is represented by the linear formula C7H11BClNO2 .Physical And Chemical Properties Analysis
4-Aminomethylphenylboronic acid hydrochloride is a solid substance with a molecular weight of 187.43 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Amino-Imino Tautomerism Studies
Research on derivatives of aminonicotinic acid, including structures related to 4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride, demonstrates their relevance in studying amino-imino tautomerism. This study explores the chemical shifts in various derivatives, contributing valuable insights into the structural dynamics of such compounds (Smrčková, Juricová, & Prutianov, 1994).
Spectroscopic Analysis
The Fourier transform Raman and infrared spectra of related compounds, like 2-amino-4,5-difluorobenzoic acid, offer a detailed understanding of the vibrational frequencies and structural characteristics of these molecules. Such studies are crucial for understanding the physical and chemical properties of derivatives similar to this compound (Sundaraganesan, Ilakiamani, & Dominic Joshua, 2007).
Synthesis and Hydrolysis Research
Research into the synthesis and hydrolysis of similar compounds, such as 2,6-difluorobenzoicnitrile, provides insights into the methods and efficiencies of producing structurally related chemicals. This knowledge is instrumental in the development of more efficient synthetic routes for compounds including this compound (Zhao Ying-jun, 2011).
Applications in Amino Acid Mimetics
Studies on the synthesis of imidazoles with substituents similar to this compound contribute to the field of amino acid mimetics. These findings provide pathways for creating optically active amino acid analogs, expanding the potential applications in medicinal chemistry (Zaman, Kitamura, & Abell, 2005).
Biosensor Development
Research into the electropolymerization of compounds like 4-aminobenzoic acid for biosensor applications can be extrapolated to the study of this compound. These insights are essential for developing novel biosensors and electrochemically functionalized platforms (Ferreira et al., 2015).
Structural Evolution in Different Phases
Investigating the structural evolution of similar compounds in the transition from solution to gas phase, as done with 4-aminobenzoic acid, provides valuable information about the behavior of this compound under different conditions. Such studies offer insights into intra-cluster proton transfer reactions, which are crucial for understanding the behavior of these compounds in various environments (Hebert & Russell, 2020).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases. These interactions often involve the formation of hydrogen bonds and electrostatic interactions, which can influence the enzyme’s activity and stability. Additionally, this compound can bind to specific protein receptors, modulating their function and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in critical cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound may inhibit the activity of certain dehydrogenases by competing with their natural substrates, thereby affecting metabolic flux. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods or under harsh environmental conditions. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental. These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of key metabolites by modulating the activity of enzymes such as aminotransferases and dehydrogenases. Additionally, this compound can affect the synthesis and degradation of specific biomolecules, thereby altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Alternatively, this compound may accumulate in the nucleus, where it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Eigenschaften
IUPAC Name |
4-(aminomethyl)-2,6-difluorobenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-5-1-4(3-11)2-6(10)7(5)8(12)13;/h1-2H,3,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYWZRRXWHDFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride](/img/structure/B1382471.png)




![1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1382481.png)

![4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride](/img/structure/B1382483.png)

